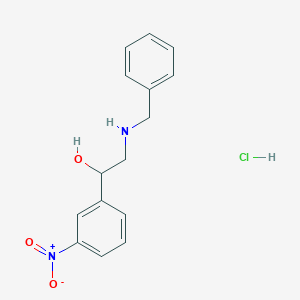

2-(benzylamino)-1-(3-nitrophenyl)ethanol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This chemical compound is part of a broader class of substances characterized by their nitrophenyl and benzylamino groups. The interest in such compounds stems from their diverse chemical behaviors and potential applications in various fields, including materials science and pharmacology. However, focusing exclusively on the non-pharmacological aspects, we delve into its synthesis, molecular structure, chemical reactions, and properties.

Synthesis Analysis

The synthesis of compounds similar to "2-(benzylamino)-1-(3-nitrophenyl)ethanol hydrochloride" often involves multi-step chemical reactions, combining nitrophenyl and benzylamino functionalities through nucleophilic substitution, reduction, and salt formation processes. Detailed synthetic routes vary based on the desired structural and stereochemical outcomes.

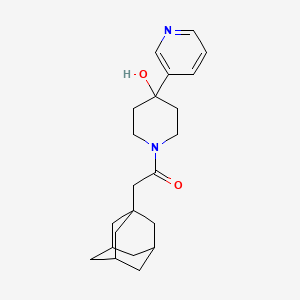

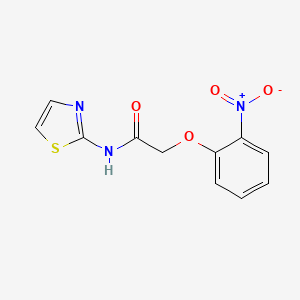

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of a benzylamino group attached to an ethanol backbone with a nitrophenyl substituent. X-ray diffraction studies can reveal the exact spatial arrangement, showcasing how these groups interact via hydrogen bonding, pi-stacking, or other non-covalent interactions, influencing the compound's overall geometry and stability.

Chemical Reactions and Properties

Compounds with a nitrophenyl group can undergo various chemical reactions, including reduction to aminophenyl derivatives, participating in coupling reactions, or serving as substrates in nucleophilic aromatic substitution. The benzylamino group can also engage in reactions typical for amine functionalities, such as acylation or alkylation, altering the compound's chemical properties and reactivity.

Physical Properties Analysis

The physical properties, such as melting point, solubility in different solvents, and crystalline form, can be influenced by the compound's molecular structure. For instance, the presence of hydrogen bond donors and acceptors contributes to its solubility in polar solvents like water and ethanol.

Chemical Properties Analysis

"this compound" exhibits chemical properties typical of both its functional groups. The nitro group enhances the electron-withdrawing capacity, affecting its reactivity towards reduction or nucleophilic attack. The benzylamino group's basicity might be modulated by the adjacent nitrophenyl, impacting its ability to form salts or engage in proton transfer reactions.

References (Sources)

- Crystal structures and interactions in nitrophenyl derivatives: (Glidewell, Low, Skakle, & Wardell, 2004).

- Photochemical reactions of nitrobenzyl compounds: (Gáplovský et al., 2005).

- Properties of azo dyes from alkyl-N-arylamino: (Penchev et al., 1992).

- Chemical structure and mutagenicity studies: (Glusker et al., 1975).

- Reactions of phenylpropylamine with nitrous acid: (Fort & Roberts, 1956).

Scientific Research Applications

Properties and Applications in Dye Synthesis

The influence of various substituents, including 2-(benzylamino)-1-(3-nitrophenyl)ethanol hydrochloride, on the properties of azo dyes derived from coupling components and diazo components has been studied. These studies include the examination of electronic spectra data for the dyes, exploring how substituents affect color and dye properties. This research is pivotal for developing specific dyes with desired coloristic and exhaustion properties by structural modifications, highlighting the application in material science and dye manufacturing (Penchev et al., 1992).

Role in Organic Synthesis

Research on this compound and related compounds has contributed to organic synthesis methods, such as transformations leading to the synthesis of polysubstituted compounds. For example, the synthesis of polysubstituted 3-(3-nitro-2-phenylchroman-4-yl)-3-arylaminoacrylates through a one-pot sequential reaction demonstrates its utility in creating complex organic molecules, which can be of interest in pharmaceutical synthesis and material sciences (Zhang, Sun, & Yan, 2013).

Applications in Chemical Analysis

Compounds related to this compound play a role in chemical analysis, such as the development of luminescent sensors for detecting specific substances. For instance, a triphenylamine-functionalized material demonstrated superior sensitivity towards p-nitroaniline detection, showcasing potential applications in environmental monitoring and safety assessments. The ability to detect substances with low detection limits is crucial in analytical chemistry for pollution monitoring and chemical hazard identification (Ji, Shi, Hu, & Zheng, 2018).

Contributions to Material Science

The study of compounds like this compound contributes to material science, particularly in understanding molecular structures and their implications for material properties. Investigations into pi-stacked hydrogen-bonded dimers and hydrogen-bonded sheets in various polymorphs of related compounds provide insights into how molecular interactions influence the physical properties of materials. This research is fundamental in designing materials with specific mechanical, optical, or electronic properties, relevant in nanotechnology and materials engineering (Glidewell, Low, Skakle, & Wardell, 2004).

properties

IUPAC Name |

2-(benzylamino)-1-(3-nitrophenyl)ethanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3.ClH/c18-15(11-16-10-12-5-2-1-3-6-12)13-7-4-8-14(9-13)17(19)20;/h1-9,15-16,18H,10-11H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTRLBKQXZXAMMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC(C2=CC(=CC=C2)[N+](=O)[O-])O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{3-[(3,3-diethyl-1-pyrrolidinyl)carbonyl]phenyl}-2-methyl-2-butanol](/img/structure/B5509858.png)

![N-1,3-benzodioxol-5-yl-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5509870.png)

![N-[4-({3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)phenyl]acetamide](/img/structure/B5509877.png)

![1-[(4-benzyl-1-piperidinyl)methyl]-5-nitro-1H-indole-2,3-dione](/img/structure/B5509888.png)

![5-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5509907.png)

![N-{1-[4-(4-methyl-1-piperidinyl)phenyl]ethyl}-4-(4-morpholinyl)benzamide](/img/structure/B5509915.png)

![(1S*,5R*)-3-(4-chloro-3-methylbenzoyl)-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5509938.png)

![1-{2-[7-(2,4-dichlorobenzylidene)-3-(2,4-dichlorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(pentafluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B5509948.png)

![N'-(3-bromobenzylidene)-4-[(4-methoxyphenyl)amino]butanohydrazide](/img/structure/B5509954.png)